molecular formula C10H14ClNO4S B079470 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide CAS No. 6419-70-1

4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide

Cat. No. B079470
CAS RN: 6419-70-1
M. Wt: 279.74 g/mol
InChI Key: NDDSXZQYXXHXSM-UHFFFAOYSA-N
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Description

4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been synthesized through various methods. The compound has been found to have significant biochemical and physiological effects, which make it a useful tool in laboratory experiments.

Mechanism Of Action

The mechanism of action of 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is not fully understood. However, it has been proposed that the compound acts by binding to the active site of enzymes, thereby inhibiting their activity. The compound has also been found to interact with certain receptors in the body, leading to various physiological effects.

Biochemical And Physiological Effects

4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. The compound has also been found to inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide in laboratory experiments include its ability to inhibit the activity of various enzymes and its potential as a cancer therapeutic agent. However, the compound has certain limitations, including its toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide. One of the areas of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and osteoporosis. Finally, further research is needed to fully understand the mechanism of action of the compound and its effects on different biological processes.
Conclusion:
In conclusion, 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide is a useful tool in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different areas of scientific research.

Synthesis Methods

The synthesis of 4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide can be achieved through various methods. One of the most commonly used methods is the reaction between 4-chlorobenzenesulfonyl chloride and diethylene glycol in the presence of a base such as triethylamine. The reaction leads to the formation of the desired compound with a yield of about 70%.

Scientific Research Applications

4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide has been widely used in scientific research as a tool for studying different biological processes. It has been found to have significant effects on the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. The compound has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

6419-70-1

Product Name

4-Chloro-n,n-bis(2-hydroxyethyl)benzenesulfonamide

Molecular Formula

C10H14ClNO4S

Molecular Weight

279.74 g/mol

IUPAC Name

4-chloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C10H14ClNO4S/c11-9-1-3-10(4-2-9)17(15,16)12(5-7-13)6-8-14/h1-4,13-14H,5-8H2

InChI Key

NDDSXZQYXXHXSM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CCO)CCO)Cl

Other CAS RN

6419-70-1

Origin of Product

United States

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